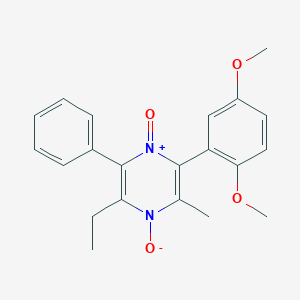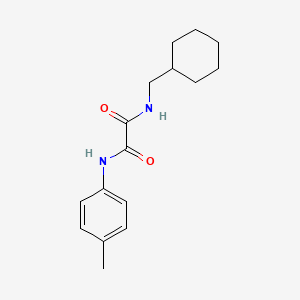![molecular formula C13H16N2O3S B4393288 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4393288.png)
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide
Übersicht
Beschreibung
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease symptoms.
Wirkmechanismus
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is metabolized into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide-induced Parkinson's disease animal models exhibit a range of biochemical and physiological effects, including a decrease in dopamine levels, an increase in oxidative stress and inflammation, and mitochondrial dysfunction. These effects are similar to those observed in human Parkinson's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide-induced Parkinson's disease animal models is that they closely mimic the pathogenesis and symptoms of human Parkinson's disease. However, there are also several limitations to using 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide, including the fact that it is a prodrug that requires metabolism to exert its effects, and that the animal models may not fully recapitulate the complexity of human Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide and Parkinson's disease. One area of focus is the development of new treatments for the disease, including drugs that target the underlying mechanisms of the disease, such as oxidative stress and inflammation. Another area of focus is the development of new animal models that more closely mimic the complexity of human Parkinson's disease. Additionally, there is a need for more research on the long-term effects of 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide exposure and the potential risks associated with its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disease. 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide-induced Parkinson's disease animal models have been used to study the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-(morpholine-4-carbothioyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c14-12(16)9-18-11-3-1-10(2-4-11)13(19)15-5-7-17-8-6-15/h1-4H,5-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEAIHCPTFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)


![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)



![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)

![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)
![N-{2-ethoxy-5-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B4393303.png)